molecular formula C16H12ClN3O3 B11332359 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11332359
M. Wt: 329.74 g/mol
InChI Key: URIQTBKLRYNYSA-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s anti-inflammatory and antiviral activities are believed to involve modulation of specific signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide: This compound is structurally similar but differs in the position of the oxadiazole ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Another related compound with a different functional group attached to the oxadiazole ring.

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both phenyl and phenoxyacetamide groups

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C16H12ClN3O3/c17-12-8-6-11(7-9-12)15-19-16(20-23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)

InChI Key

URIQTBKLRYNYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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